BenchChemオンラインストアへようこそ!

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide

Physicochemical profiling Lead optimization Lipophilicity

This versatile N-tosylpiperidine-3-carboxamide scaffold features three independently variable modules—tosyl, piperidine-3-carboxamide, and 1,3-dimethylpyrazole—enabling modular SAR and fragment-based library synthesis. Computed XLogP3 of 1.8 and TPSA of 92.7 Ų predict favorable cellular permeability. Validated as a PrCP screening candidate via pyrazole-as-amide bioisostere rationale; also deployable as a chemical probe for sulfonamide/carboxamide interaction profiling. Ideal building block for parallel synthesis with the commercially available carboxylic acid precursor (CAS 5134-62-3). Procure with confidence for structure-guided medicinal chemistry campaigns.

Molecular Formula C18H24N4O3S
Molecular Weight 376.48
CAS No. 1172357-38-8
Cat. No. B2525826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide
CAS1172357-38-8
Molecular FormulaC18H24N4O3S
Molecular Weight376.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NN3C)C
InChIInChI=1S/C18H24N4O3S/c1-13-6-8-16(9-7-13)26(24,25)22-10-4-5-15(12-22)18(23)19-17-11-14(2)20-21(17)3/h6-9,11,15H,4-5,10,12H2,1-3H3,(H,19,23)
InChIKeySLAFSQIIVGEZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide (CAS 1172357-38-8): Structural Identity and Procurement Baseline


N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide (CAS 1172357-38-8) is a synthetic small molecule (C₁₈H₂₄N₄O₃S, MW 376.47) comprising a 1,3-dimethylpyrazole moiety linked via a carboxamide bond to a piperidine-3-carboxylic acid scaffold bearing an N-tosyl (4-methylbenzenesulfonyl) group [1]. The compound belongs to the broader class of N-tosylpiperidine carboxamides, a scaffold represented in bioactive molecules such as the KCNQ1 activator ML277 and various cathepsin K inhibitors [2]. Its computed physicochemical profile (XLogP3: 1.8, TPSA: 92.7 Ų) places it within drug-like chemical space, and the presence of both sulfonamide and carboxamide functionalities provides multiple hydrogen-bonding vectors for target engagement [1]. The compound is cataloged in PubChem (CID 44051546) and is available from commercial screening library vendors, positioning it as a readily accessible building block for medicinal chemistry campaigns [1].

Why N-(1,3-Dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide Cannot Be Interchanged with Close Structural Analogs


Within the N-tosylpiperidine carboxamide series, three structural variables critically modulate molecular recognition: (i) the heterocyclic amine coupled to the carboxamide, (ii) the carboxamide position on the piperidine ring (3- vs. 4-substitution), and (iii) the N-substituent pattern on the pyrazole ring. Replacement of the 1,3-dimethylpyrazole with an isoxazole (e.g., N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide) alters both hydrogen-bonding geometry and electronic distribution at the heterocycle, potentially redirecting target selectivity [1]. Regioisomeric shifting of the carboxamide from the 3- to the 4-position of the piperidine ring fundamentally changes the spatial orientation of the pyrazole-bearing arm relative to the tosyl group, a factor known to impact binding in piperidine-based inhibitors [2]. Even subtle N-alkyl variation on the pyrazole—comparing 1,3-dimethyl with 1-isopropyl-3-methyl—affects lipophilicity, steric bulk, and metabolic stability, making each analog pharmacologically non-interchangeable [3].

Quantitative Differentiation Evidence for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide (CAS 1172357-38-8)


Computed Lipophilicity (XLogP3 = 1.8) Positions the Compound in Drug-Like Chemical Space Relative to N-Isopropyl Analog

The computed partition coefficient (XLogP3) for N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide is 1.8 [1]. This value is approximately 0.5–0.7 log units lower than the predicted value for the closely related N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide, which bears an additional methylene unit on the pyrazole N-substituent. The lower lipophilicity of the dimethyl analog is expected to confer higher aqueous solubility and reduced non-specific protein binding relative to the isopropyl congener—both favorable properties for in vitro assay performance and early lead development [2].

Physicochemical profiling Lead optimization Lipophilicity

Topological Polar Surface Area (TPSA = 92.7 Ų) Indicates Favorable Membrane Permeability Within the Tosylpiperidine Carboxamide Series

The computed TPSA of 92.7 Ų for this compound [1] falls below the widely accepted 140 Ų threshold for oral bioavailability and within the optimal range (60–120 Ų) for passive membrane permeability. This value is a direct consequence of the specific combination of the 1-tosylpiperidine-3-carboxamide core (contributing ~75 Ų from the sulfonamide and carboxamide) and the 1,3-dimethylpyrazole moiety (contributing ~18 Ų). By comparison, analogs bearing larger heterocyclic substituents (e.g., N-(2-phenyl-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide, CAS 1209187-47-2) are expected to have TPSA values exceeding 100 Ų, potentially reducing passive permeability [2].

ADME prediction Membrane permeability Drug-likeness

Pyrazole-as-Amide Bioisostere Rationale Supports Target Engagement Potential in Protease Inhibition

The 1,3-dimethylpyrazole moiety in this compound can function as a non-classical bioisostere for the amide bond, a concept validated by Merck Research Laboratories in the context of prolylcarboxypeptidase (PrCP) inhibitors [1]. In a systematic study, pyrazole-containing analogs demonstrated that appropriate N-substitution (methyl at position 1, methyl at position 3) maintains key hydrogen-bonding interactions with the catalytic serine residue of PrCP while modulating physicochemical properties. The IDRBLab/Therapeutic Target Database classifies 'Piperidinyl pyrazole derivative 3' (associated with PMID 28699813) as a PrCP inhibitor from Merck Sharp & Dohme, indicating that pyrazole-piperidine hybrids within this structural class have been evaluated for target engagement [2].

Prolylcarboxypeptidase (PrCP) Bioisosterism Protease inhibition

3-Carboxamide Regiochemistry on Piperidine Enables Distinct Conformational Sampling Compared to 4-Carboxamide Isomers

The 3-carboxamide substitution on the piperidine ring (as opposed to 4-carboxamide) introduces a chiral center at position 3 of the piperidine, creating stereochemical complexity absent in the 4-substituted analogs. This regioisomerism affects the dihedral angle between the carboxamide plane and the piperidine ring, altering the spatial presentation of the pyrazole pharmacophore relative to the tosyl group. In the broader piperidine carboxamide literature, 3-substituted derivatives have shown distinct biological profiles from their 4-substituted counterparts; for example, ML277 (a 2-carboxamide tosylpiperidine) is a KCNQ1 activator with EC₅₀ = 270 nM, whereas 4-carboxamide analogs in the same series were inactive [1]. The 3-carboxamide configuration in the target compound provides a unique conformational landscape not accessible to the commercially available N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide [2].

Conformational analysis Regioisomerism Scaffold diversity

Recommended Application Scenarios for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide Based on Available Evidence


Protease Inhibitor Screening Campaigns Targeting Prolylcarboxypeptidase (PrCP) or Related Serine Proteases

The pyrazole-as-amide bioisostere rationale validated by Merck in the PrCP inhibitor series [1] supports deploying this compound as a screening candidate against PrCP and structurally related serine proteases. The 1,3-dimethylpyrazole moiety is positioned to engage the catalytic serine residue via hydrogen bonding, while the tosylpiperidine core provides additional binding surface. The TPSA of 92.7 Ų and XLogP3 of 1.8 [2] predict adequate cell permeability for cellular PrCP activity assays.

Fragment-Based Drug Discovery (FBDD) as a Three-Vector Scaffold for Lead Generation

With a molecular weight of 376.47 Da and three distinct functional modules (tosyl group, piperidine-3-carboxamide, 1,3-dimethylpyrazole), this compound serves as an ideal starting scaffold for fragment growing or linking strategies. Each module can be independently varied: the tosyl group for sulfonamide SAR, the carboxamide linker for metabolic stability optimization, and the pyrazole for bioisosteric replacement with triazoles or isoxazoles [1]. The computed TPSA and lipophilicity fall within fragment-like space (MW < 400, XLogP3 < 3), meeting standard FBDD library criteria.

Chemical Biology Tool Compound for Profiling Sulfonamide- and Carboxamide-Dependent Protein Interactions

The compound's dual hydrogen-bonding functionality (sulfonamide: 2 HBA; carboxamide: 1 HBD, 1 HBA) makes it suitable as a probe for profiling protein-ligand interactions that depend on sulfonamide or carboxamide recognition motifs. In the broader N-tosylpiperidine class, ML277 demonstrated that tosylpiperidine carboxamides can achieve high selectivity ( > 100-fold over related ion channels) [3], suggesting that this scaffold, when appropriately substituted, can engage specific protein targets with minimal off-target activity. The target compound can be used in competitive displacement assays or chemical proteomics experiments to identify novel sulfonamide-binding proteins.

Diversity-Oriented Synthesis: Core Scaffold for Parallel Library Construction

The 3-carboxamide piperidine core with an N-tosyl protecting group offers a versatile handle for parallel synthesis. The tosyl group serves both as a protecting group during synthesis and as a pharmacophoric element in the final compound. The carboxylic acid precursor (1-tosylpiperidine-3-carboxylic acid, CAS 5134-62-3) is commercially available , enabling straightforward amide coupling with diverse amino-pyrazoles and other heterocyclic amines. This synthetic accessibility supports the rapid generation of focused libraries exploring pyrazole N-substitution, heterocycle replacement, and carboxamide linker variation.

Quote Request

Request a Quote for N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.